N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide
Description
Molecular Identity and Structural Overview
N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide is definitively characterized by the Chemical Abstracts Service registry number 1050910-96-7, establishing its unique chemical identity within the scientific literature. The compound exhibits a molecular formula of C13H16N4O with a corresponding molecular weight of 244.29 grams per mole, reflecting its moderate molecular size and nitrogen-rich composition. The systematic International Union of Pure and Applied Chemistry name, N-[[4-(Dimethylamino)phenyl]methyl]-1H-imidazole-1-carboxamide, provides precise structural designation according to established nomenclature conventions.
The molecular architecture centers on a five-membered imidazole ring containing two nitrogen atoms, which serves as the heterocyclic foundation of the compound. This core structure connects through a carboxamide linkage to a benzyl group that carries a para-positioned dimethylamino substituent. The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as O=C(NCC1=CC=C(C=C1)N(C)C)N2C=NC=C2, providing a precise linear description of the molecular connectivity.
The three-dimensional conformation of this compound reveals important spatial relationships between functional groups that influence its chemical behavior. The carboxamide group enhances the compound's polarity and may facilitate hydrogen bonding interactions in biological systems or crystalline environments. The dimethylamino substituent introduces electron-donating characteristics to the benzyl ring system while contributing to the compound's overall basic properties.
Historical Context of Imidazole-1-carboxamide Derivatives
The development of imidazole-1-carboxamide derivatives traces its origins to the foundational work on imidazole chemistry initiated by Heinrich Debus in 1858, when he first synthesized the parent imidazole heterocycle through the condensation of glyoxal, formaldehyde, and ammonia. This pioneering synthesis, originally termed the Debus method, established the fundamental approach to imidazole construction that continues to influence modern synthetic strategies, despite producing relatively modest yields in its original form.
The evolution of imidazole chemistry throughout the nineteenth and twentieth centuries saw the gradual introduction of various substitution patterns and functional group modifications. The specific development of carboxamide-linked imidazole derivatives emerged as researchers recognized the unique properties conferred by the amide functional group, including enhanced polarity, hydrogen bonding capability, and potential for biological activity. The carboxamide group serves as both a synthetic handle for further chemical modification and a pharmacophoric element that can interact with biological targets.
The systematic exploration of N-substituted imidazole-1-carboxamides gained momentum as synthetic methodologies advanced, allowing for the precise installation of diverse substituents on the nitrogen atom of the carboxamide group. The incorporation of benzyl and substituted benzyl groups represents a logical extension of this synthetic evolution, providing researchers with compounds that combine the inherent properties of the imidazole core with the modularity offered by aromatic substitution patterns.
The specific compound this compound exemplifies the modern approach to imidazole derivative design, where strategic placement of functional groups creates compounds with enhanced solubility characteristics and potential biological activity. The dimethylamino substituent reflects contemporary understanding of how electron-donating groups can influence both the chemical reactivity and biological properties of heterocyclic compounds.
Significance in N-Heterocyclic Carbene Chemistry
This compound holds particular significance within the broader context of N-heterocyclic carbene chemistry, where imidazole derivatives serve as crucial precursors and intermediates in the generation of these highly important organocatalysts and ligands. The compound's classification within the N-heterocyclic carbene ligands and complexes product family underscores its potential role in advanced synthetic applications and catalytic processes.
The relationship between imidazole-1-carboxamides and N-heterocyclic carbene chemistry stems from the fundamental ability of imidazole derivatives to undergo transformations that generate carbene species. Imidazolium carboxylates, which represent closely related compounds to the target molecule, have been demonstrated to efficiently transfer N-heterocyclic carbene groups to various transition metals including rhodium, iridium, ruthenium, platinum, and palladium. These transformations enable the formation of novel N-heterocyclic carbene complexes such as [Pd(N-heterocyclic carbene)3OAc]OAc and [Pt(N-heterocyclic carbene)3Cl]Cl, showcasing the versatility of imidazole-based precursors.
The mechanistic pathway for N-heterocyclic carbene generation from imidazole derivatives involves several key steps that have been elucidated through computational studies. Density functional theory calculations identify the formation of carboxylate species from imidazole precursors through nucleophilic methyl transfer followed by proton transfer processes, ultimately producing free N-heterocyclic carbene species. The nucleophilic N-heterocyclic carbene subsequently attacks carbon dioxide to form N-heterocyclic carbene-carbon dioxide adducts, which can transfer the carbene unit to metal centers with concurrent carbon dioxide loss.
The practical significance of compounds like this compound in N-heterocyclic carbene chemistry extends to their role as stable, isolable precursors that can be readily handled under ambient conditions. The air- and water-stability of related imidazolium carboxylates makes them attractive reagents for N-heterocyclic carbene transfer reactions, particularly in comparison to more sensitive carbene precursors. This stability profile suggests that similar properties may be exhibited by the dimethylamino-substituted derivative, potentially enhancing its utility in synthetic applications.
Position within the Broader Imidazole Derivative Classification
This compound occupies a distinct position within the extensive classification system of imidazole derivatives, representing a sophisticated example of how functional group modifications can create compounds with tailored properties and potential applications. The broader imidazole derivative family encompasses thousands of compounds ranging from simple substituted imidazoles to complex pharmaceutical agents, with each structural modification contributing to unique chemical and biological profiles.
Within the hierarchical classification of imidazole derivatives, the target compound belongs to the subfamily of imidazole-1-carboxamides, which are characterized by the presence of a carboxamide functional group directly attached to the N-1 position of the imidazole ring. This structural motif distinguishes these compounds from other imidazole derivatives such as imidazole-2-carboxamides, imidazole-4-carboxamides, or simple N-alkylimidazoles, each of which exhibits distinct chemical properties and reactivity patterns.
The specific substitution pattern observed in this compound places it among the N-benzylimidazole-1-carboxamides, a subset characterized by the presence of benzyl or substituted benzyl groups attached to the carboxamide nitrogen. This structural feature enhances the compound's lipophilicity compared to simpler carboxamide derivatives while maintaining the polar characteristics conferred by the amide functionality. The para-dimethylamino substitution on the benzyl ring further refines the compound's classification, creating a unique electronic environment that may influence both chemical reactivity and potential biological activity.
The positioning of this compound within imidazole derivative taxonomy is further refined by consideration of its potential applications and biological activity profiles. Imidazole derivatives are broadly recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of this compound suggest potential for enzyme inhibition activities, consistent with the broader trend of imidazole-containing compounds serving as enzyme modulators in various biological systems.
| Classification Level | Category | Distinguishing Features |
|---|---|---|
| Major Class | Imidazole Derivatives | Five-membered heterocycle with two nitrogen atoms |
| Subfamily | Imidazole-1-carboxamides | Carboxamide group at N-1 position |
| Subgroup | N-Benzylimidazole-1-carboxamides | Benzyl substitution on carboxamide nitrogen |
| Specific Type | para-Dimethylamino-substituted | Dimethylamino group at para position of benzyl ring |
| Functional Class | N-Heterocyclic Carbene Precursors | Potential for carbene generation and transfer |
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(2)12-5-3-11(4-6-12)9-15-13(18)17-8-7-14-10-17/h3-8,10H,9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPZJRXLNHXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177101 | |
| Record name | N-[[4-(Dimethylamino)phenyl]methyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050910-96-7 | |
| Record name | N-[[4-(Dimethylamino)phenyl]methyl]-1H-imidazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050910-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Dimethylamino)phenyl]methyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide, a compound with the molecular formula CHNO, has garnered significant attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is primarily recognized for its role as an inhibitor of transforming growth factor β-activated kinase 1 (TAK1). TAK1 is a crucial kinase involved in various signaling pathways that regulate inflammation, cell proliferation, and survival. Inhibition of TAK1 can sensitize tumor cells to apoptosis and has implications in treating various cancers, including pancreatic, ovarian, and breast cancers .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties of this compound:
- Kinase Inhibition: The compound exhibits selective inhibition against a range of kinases with a reported K value of 55 nM, indicating high potency .
- Metabolic Stability: It shows good metabolic stability in microsome assays and moderate solubility in PBS buffer (30 μM), which is favorable for drug development .
- Cellular Effects: In cellular assays, the compound demonstrated significant effects on cell viability under TNF-α stimulation conditions, suggesting its potential in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the imidazole core is critical for inhibitory activity. Modifications at peripheral groups significantly affect the compound's potency and selectivity profile . For instance, the introduction of specific substituents can enhance binding interactions within the kinase hinge region.
Study 1: TAK1 Inhibition
A study reported that this compound effectively inhibited TAK1 activity in vitro. The compound was shown to reduce the phosphorylation levels of downstream MAP kinases, leading to increased apoptosis in cancer cell lines treated with TRAIL (TNF-related apoptosis-inducing ligand) .
Study 2: Anti-inflammatory Potential
In another investigation focusing on anti-inflammatory properties, the compound was tested against lipopolysaccharide (LPS)-induced NF-κB activation. Results indicated that it could significantly inhibit NF-κB/AP-1 reporter activity at concentrations below 50 μM, highlighting its potential as an anti-inflammatory agent .
Study 3: Selectivity Profile
The selectivity profile was assessed using a comprehensive kinase panel. The compound exhibited minimal off-target effects, retaining selectivity within the TKL family while showing no significant inhibition against over 400 kinases tested at 10 μM concentration . This selectivity is crucial for minimizing adverse effects in therapeutic applications.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| K (TAK1 Inhibition) | 55 nM |
| Solubility in PBS | 30 μM |
| Metabolic Stability | Good |
| Selectivity (Kinase Panel) | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Imidazole/Benzimidazole Derivatives
Imidazole-Based Carboxamides
N-(4-(1H-Imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide (): Structure: Features dual imidazole rings with a phenyl linker. Synthesis: Derived from 4-(1H-imidazol-4-yl)aniline via coupling with amines . Key Difference: Lacks the dimethylamino benzyl group, reducing electron-donating effects critical for NHC ligand activity. Application: Intermediate in fragment-based drug design targeting IMPDH .
N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide (): Structure: Contains a hydroxyethyl group instead of dimethylamino benzyl.
Benzimidazole-Based Carboxamides
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (Compound 27, ):
- Structure : Dual benzimidazole cores with a carboxamide linker.
- Synthesis : Prepared via condensation of benzimidazole-carboxylic acid with substituted amines .
- Activity : Acts as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor (IC₅₀ < 100 nM) .
- Comparison : The benzimidazole scaffold enhances π-π stacking in enzyme binding, contrasting with the imidazole-based target compound’s role in catalysis .
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (Compound 5b, ): Structure: Hybrid benzimidazole-thiazole system with a nitrobenzylidene group. Activity: Exhibits antitubercular activity (MIC: 3.12 µg/mL against M. tuberculosis), attributed to the nitro group’s electron-withdrawing effects .
Hydrazine Carboxamide Derivatives
2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide ():
- Structure : Benzimidazole linked to a hydrazinecarboxamide group.
- Synthesis : Synthesized via hydrazine hydrate treatment followed by condensation with aldehydes .
- Application : Demonstrated anticonvulsant activity in rodent models, likely due to hydrazine’s GABAergic modulation .
- Divergence : The hydrazine moiety introduces redox activity absent in the target compound.
Structural Trends :
- Electron-Donating Groups (e.g., dimethylamino in the target compound) enhance ligand properties in catalysis, whereas electron-withdrawing groups (e.g., nitro in Compound 5b) improve antimicrobial activity .
- Ring Systems : Benzimidazole derivatives generally exhibit higher bioactivity due to increased aromatic surface area for target binding , while imidazole-based compounds are more versatile in synthetic chemistry .
Preparation Methods
Reagents and Conditions:
- Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimides such as EDC.
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or acetonitrile (MeCN).
- Temperature: Typically maintained at 0–25°C.
- Catalysts/Additives: 4-Dimethylaminopyridine (DMAP) to accelerate amidation.
Procedure:
- Dissolve imidazole-1-carboxylic acid in dry DCM.
- Add DCC and DMAP to activate the carboxylic acid.
- Introduce N,N-dimethylaminobenzylamine dropwise.
- Stir at room temperature for several hours.
- Filter off dicyclohexylurea precipitate.
- Purify via recrystallization or chromatography.
Alternative Synthesis via Nucleophilic Substitution
Method Overview:
An alternative involves the direct nucleophilic substitution on an activated imidazole derivative, where the imidazole ring is functionalized with a leaving group (e.g., halide), followed by substitution with the dimethylamino benzylamine.
Example:
- Starting with 1H-imidazole-1-carboxylic acid chlorides or bromides.
- React with N,N-dimethylaminobenzylamine under basic conditions (e.g., triethylamine or pyridine).
Reaction Conditions:
- Solvent: Acetonitrile or pyridine.
- Temperature: Ambient to slightly elevated (25–50°C).
- Reaction Time: 12–24 hours.
Notes:
- This route offers a more straightforward pathway but may require careful control of reaction conditions to prevent side reactions.
One-Pot Multistep Synthesis
Recent advances have demonstrated the feasibility of one-pot procedures combining amidation and subsequent functionalization steps, reducing purification steps and improving yields.
Example Procedure:
- Mix imidazole-1-carboxylic acid, N,N-dimethylaminobenzylamine, and coupling reagent in a single vessel.
- Add base (e.g., BEMP) to catalyze amidation.
- Stir at room temperature for 1–2 hours.
- Purify the crude product directly or perform minimal chromatography.
This method emphasizes operational simplicity and has been validated in recent literature for similar compounds.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Purification | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Amide Coupling | Imidazole-1-carboxylic acid, DCC, N,N-dimethylaminobenzylamine | DCM | 0–25°C | 4–12 hours | Recrystallization or chromatography | 70–85% | Most common method |
| Nucleophilic Substitution | Imidazole halide, N,N-dimethylaminobenzylamine | Acetonitrile | 25–50°C | 12–24 hours | Chromatography | 60–75% | Requires halide precursor |
| One-Pot Synthesis | Imidazole-1-carboxylic acid, amine, coupling reagent, base | Acetonitrile or DMF | Room temperature | 1–2 hours | Minimal purification | 65–80% | Operationally efficient |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of optimizing reaction conditions to maximize yield and purity:
- Use of Catalysts: DMAP enhances amidation efficiency.
- Choice of Coupling Agents: DCC and EDC are most effective; EDC offers easier removal of by-products.
- Solvent Selection: DCM and acetonitrile provide good solubility and reaction rates.
- Temperature Control: Maintaining low to ambient temperatures prevents side reactions.
- Purification Techniques: Recrystallization from ethanol or chromatography ensures high purity.
Summary of Key Research Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, hydrazine hydrate is reacted with intermediates like 1H-benzo[d]imidazole-2-thiol in methanol to form hydrazinyl derivatives. Subsequent condensation with aromatic aldehydes/ketones in the presence of sodium cyanate and glacial acetic acid yields carboxamide derivatives. Key steps include purification via recrystallization and validation using elemental analysis (deviations ≤ ±0.4%) .
- Critical Reagents : Sodium cyanate, hydrazine hydrate, glacial acetic acid.
- Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3395 cm⁻¹, S-H at ~2634 cm⁻¹ in intermediates) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., singlet at δ12.31 for S-H in intermediates) and aromatic carbons (δ116–151 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight via m/z peaks aligned with theoretical values (e.g., [M+H]⁺ for intermediates) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis : Introduce mild bases (e.g., K₂CO₃) or phase-transfer catalysts to accelerate condensation steps .
- Temperature Control : Optimize reflux conditions (e.g., 70–80°C) to minimize side reactions.
Q. When encountering contradictory spectral data during characterization, what analytical approaches can resolve structural ambiguities?
- Troubleshooting :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) .
- Elemental Analysis : Cross-validate with computational models (e.g., DFT calculations for expected bond lengths/angles) .
Q. What in silico and in vitro strategies are recommended to elucidate the biological targets of this compound?
- In Silico :
- Molecular Docking : Screen against receptors like mGlu2 (metabotropic glutamate receptor) using software (e.g., AutoDock Vina) to predict binding affinities .
- Pharmacophore Modeling : Identify critical functional groups (e.g., dimethylamino benzyl moiety) for target engagement.
- In Vitro :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-LY341495 for mGlu2) to quantify inhibition constants (Ki) .
- Cellular Models : Test in HEK293 cells expressing target receptors to measure cAMP or Ca²⁺ signaling .
Q. How to design pharmacokinetic studies to assess the compound's drug-likeness?
- ADME Profiling :
- Absorption : Perform Caco-2 cell permeability assays; logP values >2 indicate favorable membrane penetration .
- Metabolism : Use liver microsomes to identify cytochrome P450 (CYP) liabilities; monitor metabolite formation via LC-MS .
- Excretion : Quantify renal/biliary clearance in rodent models using radiotracers.
- In Vivo Validation :
- Pharmacodynamic Models : Utilize collagen-induced arthritis (CIA) in mice to correlate CSF-1R inhibition with efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
